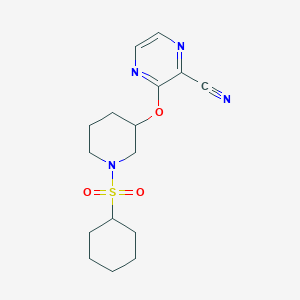

3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Descripción

Propiedades

IUPAC Name |

3-(1-cyclohexylsulfonylpiperidin-3-yl)oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O3S/c17-11-15-16(19-9-8-18-15)23-13-5-4-10-20(12-13)24(21,22)14-6-2-1-3-7-14/h8-9,13-14H,1-7,10,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGBZVNNQJCCKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Similar compounds with a pyrazine-2-carbonitrile core have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

Based on the anti-tubercular activity of similar compounds, it can be inferred that it may interact with specific proteins or enzymes in the mycobacterium tuberculosis, leading to inhibition of the bacterial growth.

Biochemical Pathways

Given its potential anti-tubercular activity, it may interfere with the metabolic pathways essential for the survival and replication of mycobacterium tuberculosis.

Result of Action

The result of the compound’s action is likely the inhibition of Mycobacterium tuberculosis growth, as suggested by the anti-tubercular activity of similar compounds. This could potentially lead to the clearance of the bacterial infection in the host.

Actividad Biológica

3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a compound with significant biological activity, particularly in the context of pharmacological applications. Its unique structure, comprising a piperidine ring and a pyrazine moiety, contributes to its interaction with various biological targets. This article reviews the compound's biological activity, including its pharmacodynamics, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C16H22N4O3S

- Molecular Weight : 350.44 g/mol

- Purity : Typically around 95% .

The compound features a cyclohexylsulfonyl group attached to a piperidine ring, which is further connected to a pyrazine ring through an ether bond. This structural configuration is crucial for its biological activity.

The biological activity of 3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can be attributed to its ability to modulate various receptors and enzymes in the body. Preliminary studies suggest that it may act as an antagonist at certain neurotransmitter receptors, potentially influencing pathways related to anxiety and depression.

Key Mechanisms Identified:

- Receptor Modulation : The compound has shown affinity for histamine receptors, which are involved in various physiological processes including immune response and neurotransmission.

- Enzyme Inhibition : It may inhibit specific enzymes such as acetylcholinesterase (AChE), which plays a critical role in neurotransmitter breakdown .

Biological Activity Data

A summary of biological activities observed in studies involving this compound is presented in the table below:

Case Studies and Research Findings

Several studies have explored the pharmacological potential of 3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile:

- Neuropharmacology : In a study focusing on the modulation of neurotransmitter systems, this compound demonstrated promising results as a potential treatment for mood disorders by affecting serotonin and dopamine pathways.

- Antimicrobial Studies : Research has indicated that the compound exhibits significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. These findings suggest its potential use in developing new antimicrobial agents .

- Toxicology Assessment : Toxicological evaluations have indicated that at therapeutic doses, the compound has a favorable safety profile, although further studies are needed to fully understand its long-term effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The compound is compared to analogs with variations in the sulfonyl substituent, heterocyclic cores, or side chains (Table 1). Key structural differences include:

- Sulfonyl Group Modifications : Replacement of the cyclohexylsulfonyl group with ethylsulfonyl () or thiophene-carbonyl () alters lipophilicity and steric bulk.

- Piperidine/Pyrrolidine Substitutions : Analogs with pyrrolidine rings () or additional carbonyl groups () exhibit distinct conformational flexibility.

- Pyrazine Core Variations : Substitutions on the pyrazine ring (e.g., methoxy, methylpropyl groups in ) affect electronic properties and binding interactions.

Table 1. Structural and Molecular Comparison of Analogs

*Calculated based on molecular formula.

Pharmacological and Physicochemical Properties

- Metabolic Stability : Analogs with bulky substituents (e.g., cyclohexylsulfonyl) may enhance metabolic stability compared to smaller groups like ethylsulfonyl. highlights that lipophilic substituents on the pyrazine core improve resistance to hepatic metabolism in CHK1 inhibitors .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.